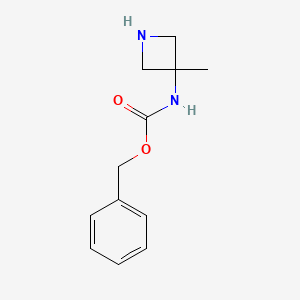

3-(N-Cbz-amino)-3-methylazetidine

Descripción general

Descripción

3-(N-Cbz-amino)-3-methylazetidine is a compound that features a benzyloxycarbonyl (Cbz) protected amino group attached to a 3-methylazetidine ring. The Cbz group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 3-(N-Cbz-amino)-3-methylazetidine typically involves the protection of the amino group using the Cbz group. One common method involves the reaction of 3-methylazetidine with benzyl chloroformate in the presence of a base such as sodium carbonate or sodium bicarbonate to maintain the appropriate pH . This reaction can be carried out in an aqueous medium to facilitate the formation of the desired product.

Industrial Production Methods

For large-scale production, the same synthetic route can be employed with slight modifications to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

3-(N-Cbz-amino)-3-methylazetidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to remove the Cbz protecting group, yielding the free amine.

Substitution: The compound can participate in substitution reactions where the Cbz group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The Cbz group can be removed using hydrogenation with palladium on carbon (Pd/C) or by treatment with strong acids like trifluoroacetic acid.

Substitution: Reagents such as Grignard reagents and organolithium compounds can be used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the Cbz group yields the free amine, while substitution reactions can introduce various functional groups into the molecule.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features:

- Azetidine Ring : A four-membered ring structure that imparts unique reactivity.

- Cbz Protecting Group : Enhances stability and allows for selective modifications during synthesis.

These characteristics contribute to its potential utility in synthesizing biologically active compounds.

Peptidomimetics

3-(N-Cbz-amino)-3-methylazetidine is primarily utilized as a building block for peptidomimetics—molecules designed to mimic peptides while offering improved properties such as stability and bioavailability. The azetidine scaffold allows for the development of conformationally constrained structures that can effectively target biological receptors. Studies have indicated its utility in synthesizing compounds with antimicrobial and antitumor activities, making it a candidate for novel therapeutic agents .

Antimicrobial Activity

Research has highlighted the potential of azetidine derivatives, including this compound, in developing new antimicrobial agents. The unique properties of the azetidine ring facilitate interactions with bacterial targets, potentially leading to compounds that combat antibiotic resistance .

Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of more complex molecules, including:

- Amino-Alcohols : Its structure allows for efficient transformations into enantiomerically enriched amino-alcohols, which are valuable in medicinal chemistry .

- Catalysts : The chiral environment of this compound has been explored in designing asymmetric catalysts for various chemical reactions, such as aldol reactions and Michael additions .

Synthesis Strategies

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity. For instance, methods involving palladium-catalyzed hydrogenation have shown promise in producing high-purity derivatives suitable for further applications .

Several research initiatives have screened derivatives of this compound against various biological targets. These studies aim to identify promising candidates for drug development, particularly focusing on their pharmacological profiles and mechanisms of action against specific diseases .

Mecanismo De Acción

The mechanism of action of 3-(N-Cbz-amino)-3-methylazetidine primarily involves its role as a protected amine. The Cbz group protects the amino group from unwanted reactions, allowing for selective reactions at other sites in the molecule. Upon removal of the Cbz group, the free amine can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes and receptors .

Comparación Con Compuestos Similares

Similar Compounds

3-(N-Boc-amino)-3-methylazetidine: Similar to the Cbz-protected compound but uses a tert-butyloxycarbonyl (Boc) group for protection.

3-(N-Alloc-amino)-3-methylazetidine: Uses an allyloxycarbonyl (Alloc) group for protection.

Uniqueness

3-(N-Cbz-amino)-3-methylazetidine is unique due to the stability and ease of removal of the Cbz protecting group. The Cbz group can be removed under mild conditions, making it suitable for sensitive molecules that may not withstand harsh deprotection conditions required for other protecting groups .

Actividad Biológica

3-(N-Cbz-amino)-3-methylazetidine, also known as Cbz-Az, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of Cbz-Az, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: CHNO\

CAS Number: 1158758-81-6

The compound features an azetidine ring substituted with a carbobenzyloxy (Cbz) group, which enhances its stability and solubility. The presence of the methyl group at the 3-position contributes to its steric properties, influencing its interaction with biological targets.

The biological activity of Cbz-Az is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The proposed mechanisms include:

- Inhibition of Enzymatic Activity: Cbz-Az acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit serine proteases by mimicking substrate interactions due to its structural conformation.

- Modulation of Receptor Activity: The compound may also interact with neurotransmitter receptors, potentially influencing signaling pathways associated with pain and inflammation .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of Cbz-Az against various pathogens. The results indicate that:

- Gram-positive Bacteria: Cbz-Az demonstrated significant inhibitory effects against Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

- Gram-negative Bacteria: Limited activity was observed against Escherichia coli and Pseudomonas aeruginosa, suggesting a selective mechanism that may involve cell wall permeability differences .

Anticancer Properties

Research has explored the anticancer potential of Cbz-Az through various in vitro assays:

- Cell Viability Assays: Cbz-Az exhibited cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), with IC values around 10 µM after 48 hours of treatment.

- Mechanistic Studies: Flow cytometry analysis revealed that Cbz-Az induces apoptosis in cancer cells via the intrinsic pathway, characterized by increased levels of cytochrome c in the cytosol and activation of caspase-9.

Case Studies

-

Study on Antimicrobial Efficacy

A recent study assessed the efficacy of Cbz-Az in combination with conventional antibiotics against resistant strains of bacteria. The combination therapy showed synergistic effects, reducing MIC values by up to 50% compared to single-agent treatments . -

Evaluation in Cancer Models

In vivo studies using xenograft models demonstrated that Cbz-Az significantly reduced tumor growth in mice injected with MCF-7 cells. Tumor size was measured over four weeks, showing a reduction of approximately 40% compared to control groups .

Data Summary

| Activity Type | Target Organism/Cell Line | MIC/IC | Observations |

|---|---|---|---|

| Antimicrobial | S. aureus | 32 µg/mL | Effective against Gram-positive bacteria |

| Antimicrobial | E. coli | >128 µg/mL | Limited activity |

| Anticancer | HeLa | 10 µM | Induces apoptosis |

| Anticancer | MCF-7 | 10 µM | Significant tumor growth inhibition |

Propiedades

IUPAC Name |

benzyl N-(3-methylazetidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-12(8-13-9-12)14-11(15)16-7-10-5-3-2-4-6-10/h2-6,13H,7-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSJEUANCQDUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.